molecular formula C18H17NO3 B11292879 N-(2,6-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2,6-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11292879
M. Wt: 295.3 g/mol
InChI Key: XBBTXGSTDONCAA-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE include:

Uniqueness

What sets N-(2,6-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE apart from these similar compounds is its unique combination of aromatic and heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C18H17NO3/c1-11-6-5-7-12(2)16(11)19-17(20)15-10-13-8-3-4-9-14(13)18(21)22-15/h3-9,15H,10H2,1-2H3,(H,19,20)

InChI Key

XBBTXGSTDONCAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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